molecular formula C11H10BrNO2 B2608005 8-bromo-2-ethyl-6-methyl-4H-3,1-benzoxazin-4-one CAS No. 866151-15-7

8-bromo-2-ethyl-6-methyl-4H-3,1-benzoxazin-4-one

Cat. No.: B2608005
CAS No.: 866151-15-7
M. Wt: 268.11
InChI Key: XCOFQLKPEQMPLT-UHFFFAOYSA-N
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Description

8-bromo-2-ethyl-6-methyl-4H-3,1-benzoxazin-4-one is a heterocyclic compound with the molecular formula C11H10BrNO2 It is characterized by the presence of a benzoxazinone core structure, which is a fused ring system containing both benzene and oxazinone rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-2-ethyl-6-methyl-4H-3,1-benzoxazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of o-bromoaniline derivatives and ethyl acetoacetate, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

8-bromo-2-ethyl-6-methyl-4H-3,1-benzoxazin-4-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxides .

Scientific Research Applications

8-bromo-2-ethyl-6-methyl-4H-3,1-benzoxazin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-bromo-2-ethyl-6-methyl-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 8-bromo-2-ethyl-6-methyl-4H-3,1-benzoxazin-4-one include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of substituents, which can confer distinct chemical and biological properties.

Properties

IUPAC Name

8-bromo-2-ethyl-6-methyl-3,1-benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-3-9-13-10-7(11(14)15-9)4-6(2)5-8(10)12/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCOFQLKPEQMPLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C=C(C=C2Br)C)C(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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